3-Amino-2-chloro-4H-1-benzothiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-chloro-4H-1-benzothiopyran-4-one is a heterocyclic compound that belongs to the benzothiopyran family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-4H-1-benzothiopyran-4-one can be achieved through several methods. One common approach involves the cyclization of 2-thiobenzoylacetonitrile treated with a strong acid . Another method includes the reduction of 2-nitrobenzothiopyranones with sodium dithionite . Additionally, the substitution of a 2-methylthio group with a nitrogen substituent has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes refluxing in isopropanol for extended periods (up to 36 hours) to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-chloro-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium dithionite is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzothiopyran derivatives, which can exhibit different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-chloro-4H-1-benzothiopyran-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant anticancer, antifungal, and antitubercular activities.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-2-chloro-4H-1-benzothiopyran-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4H-1-benzothiopyran-4-one: Similar structure but lacks the chloro substituent.
3-Amino-4H-1-benzothiopyran-4-one: Similar structure but lacks the chloro substituent.
2-Chloro-4H-1-benzothiopyran-4-one: Similar structure but lacks the amino substituent.
Uniqueness
The presence of both amino and chloro groups in 3-Amino-2-chloro-4H-1-benzothiopyran-4-one makes it unique compared to its analogs. This combination enhances its reactivity and potential for diverse biological activities, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
61423-69-6 |
---|---|
Molekularformel |
C9H6ClNOS |
Molekulargewicht |
211.67 g/mol |
IUPAC-Name |
3-amino-2-chlorothiochromen-4-one |
InChI |
InChI=1S/C9H6ClNOS/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2 |
InChI-Schlüssel |
FZVGCSZFFBDTHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.